2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester is an organic compound with the molecular formula C11H24O3Si2 and a molecular weight of 260.4775 . It is also known by other names such as Trimethylsilyl 3-methyl-2-[(trimethylsilyl)oxy]-2-butenoate and 2-Ketovaleric acid, enol, di-TMS . This compound is characterized by the presence of trimethylsilyl groups, which are commonly used in organic synthesis to protect hydroxyl groups.
Preparation Methods
The synthesis of 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of 3-methyl-2-butenoic acid with trimethylsilyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions and results in the formation of the desired ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents such as halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways involving silyl-protected intermediates.
Medicine: It may be utilized in the development of pharmaceuticals where silyl protection is required to enhance the stability of drug molecules.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the protection of hydroxyl groups through the formation of stable silyl ethers. This protection prevents unwanted side reactions during chemical synthesis and can be selectively removed under mild conditions . The molecular targets and pathways involved include enzymes and chemical reagents that interact with the silyl-protected intermediates.
Comparison with Similar Compounds
Similar compounds to 2-Butenoic acid, 3-methyl-2-[(trimethylsilyl)oxy]-, trimethylsilyl ester include:
2-Butenoic acid, 2-[(trimethylsilyl)oxy]-, trimethylsilyl ester: This compound also contains trimethylsilyl groups but differs in the position of the silyl protection.
2-Ketobutyric acid, enol, di-TMS: Another silyl-protected compound used in organic synthesis.
The uniqueness of this compound lies in its specific structure and the position of the silyl protection, which can influence its reactivity and applications in synthesis.
Properties
CAS No. |
55044-79-6 |
---|---|
Molecular Formula |
C11H24O3Si2 |
Molecular Weight |
260.48 g/mol |
IUPAC Name |
trimethylsilyl 3-methyl-2-trimethylsilyloxybut-2-enoate |
InChI |
InChI=1S/C11H24O3Si2/c1-9(2)10(13-15(3,4)5)11(12)14-16(6,7)8/h1-8H3 |
InChI Key |
MSIWTYHCYLOUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)O[Si](C)(C)C)O[Si](C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.